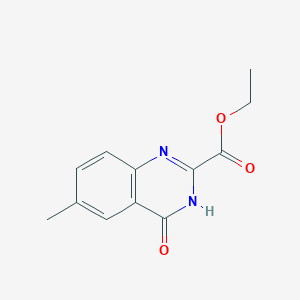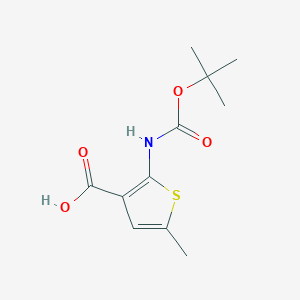
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Methylation: The methyl group can be introduced at the 5-position of the thiophene ring using methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
化学反应分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
科学研究应用
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-(Tert-butoxycarbonylamino)thiazole-5-carboxylic acid
- 2-(Tert-butoxycarbonyl)(methyl)amino benzoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-5-methylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiazoles and benzoic acids. The combination of the Boc-protected amino group, methyl group, and carboxylic acid group in a single molecule provides versatility in synthetic applications and potential biological activities.
属性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC 名称 |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S/c1-6-5-7(9(13)14)8(17-6)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14) |
InChI 键 |
DFGKUXLODMYZTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide](/img/structure/B8655558.png)
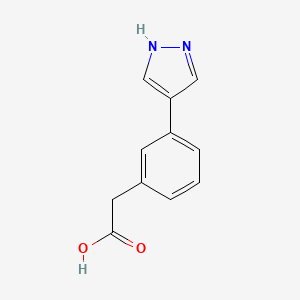
![(6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester](/img/structure/B8655581.png)
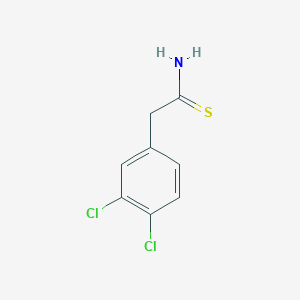
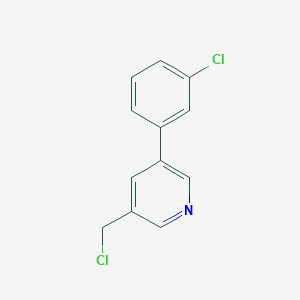
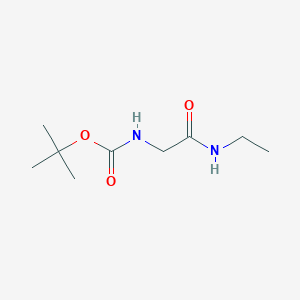
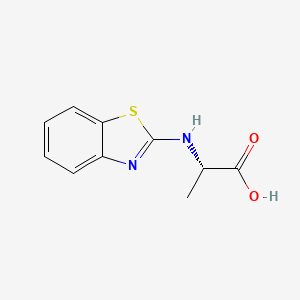
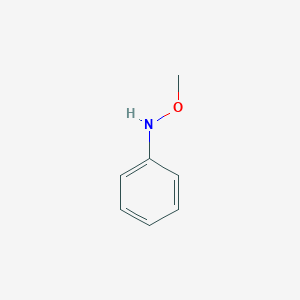
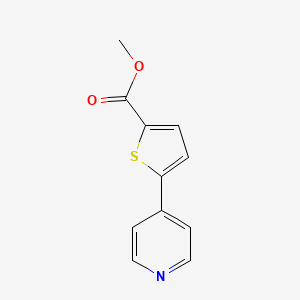
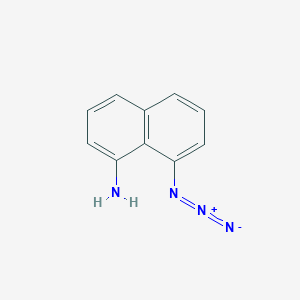
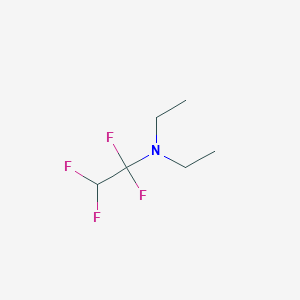
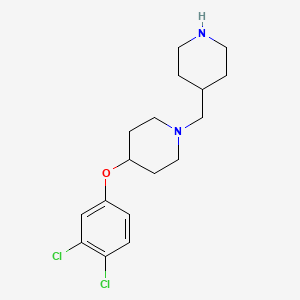
![tert-Butyl {3-[(3-aminoquinolin-4-yl)amino]propyl}carbamate](/img/structure/B8655664.png)
